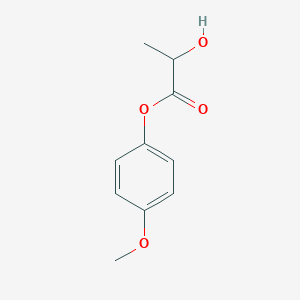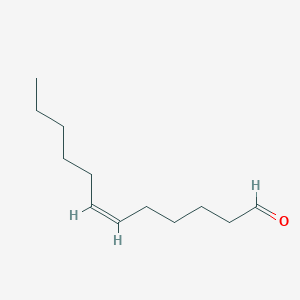
Bis(4-chlorophenyl)iodanium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl)iodanium fluoride is a hypervalent iodine compound known for its unique chemical properties and reactivity. This compound is part of the diaryliodonium salts family, which are widely used in organic synthesis due to their ability to act as electrophilic arylating agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl)iodanium fluoride typically involves the reaction of 4-chloroiodobenzene with a suitable oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This reaction proceeds through the formation of an intermediate iodonium species, which then reacts with fluoride ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-chlorophenyl)iodanium fluoride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers the aryl group to nucleophiles.
Coupling Reactions: It is used in metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl)iodanium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in organic synthesis, enabling the formation of complex molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their functions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl)iodanium fluoride involves the transfer of the aryl group to a nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-bromophenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium chloride
Uniqueness
Bis(4-chlorophenyl)iodanium fluoride is unique due to the presence of chlorine atoms, which influence its reactivity and stability. Compared to its fluorinated and brominated counterparts, it offers different reactivity profiles and selectivity in chemical reactions.
Propiedades
Número CAS |
115973-99-4 |
|---|---|
Fórmula molecular |
C12H8Cl2FI |
Peso molecular |
369.00 g/mol |
Nombre IUPAC |
bis(4-chlorophenyl)iodanium;fluoride |
InChI |
InChI=1S/C12H8Cl2I.FH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Clave InChI |
WVUREDHDLOWIND-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


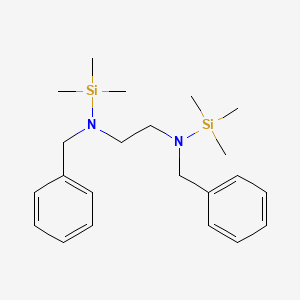
![N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide](/img/structure/B14290750.png)

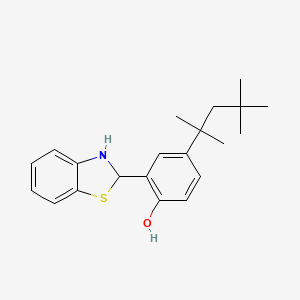
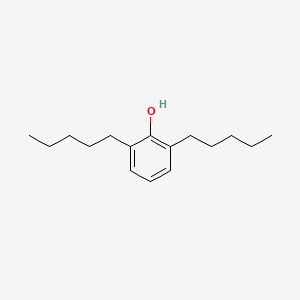

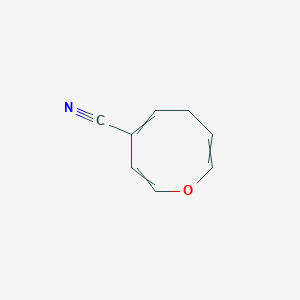

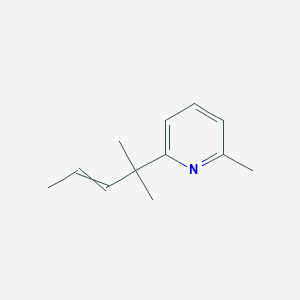

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
